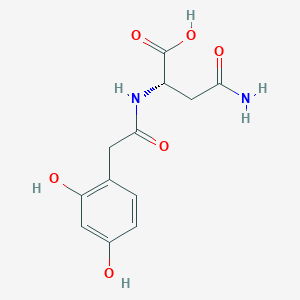
2,4-Dihydroxyphenylacetylasparagine
Übersicht
Beschreibung
(2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)-1-oxoethyl]amino]-4-oxobutanoic acid is an asparagine derivative.
Biologische Aktivität
2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN) is a compound derived from spider toxins, particularly noted for its role as a glutamate antagonist. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research. This article explores the biological activity of 2,4-DHPA-ASN, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
2,4-DHPA-ASN is characterized by its unique structure which includes a dihydroxyphenyl group attached to an acetylated asparagine moiety. The compound's molecular formula is C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 273.28 g/mol.
The primary biological activity of 2,4-DHPA-ASN is its ability to inhibit glutamate binding to its receptors. This inhibition is crucial as excessive glutamate activity is associated with various neurological disorders. Research indicates that 2,4-DHPA-ASN exhibits a selective antagonistic effect on glutamate receptors, particularly in the context of synaptic transmission in the brain.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Mechanism of Action | Potency Level |
|---|---|---|
| This compound | Inhibits glutamate binding | Moderate |
| Joro Spider Toxin (JSTX) | Blocks Na+-dependent glutamate uptake | High |
| Caffeic Acid | Antioxidant activity; modulates inflammatory responses | Variable |
Inhibition of Glutamate Binding
A study demonstrated that 2,4-DHPA-ASN inhibits L-[3H]glutamic acid binding to rat synaptic membranes. This inhibition occurs in a dose-dependent manner but shows lower potency compared to JSTX. The compound's mechanism involves interference with Na+-independent pathways of glutamate binding, which may contribute to its neuroprotective effects in conditions such as neurodegeneration and excitotoxicity .
Potential Therapeutic Applications
Due to its properties as a glutamate antagonist, 2,4-DHPA-ASN has been suggested as a potential therapeutic agent for conditions characterized by excitotoxicity, including:
- Neurodegenerative Diseases : By modulating glutamate levels, it may protect against neuronal damage.
- Inflammatory Disorders : Its role in reducing pro-inflammatory cytokines indicates potential use in inflammatory bowel diseases and other inflammatory conditions .
Case Studies
Several studies have explored the effects of 2,4-DHPA-ASN in various preclinical models:
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUFTPIDMLSXES-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920589 | |
| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111872-98-1 | |
| Record name | 2,4-Dihydroxyphenylacetylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















